Anguibactin Iron Affinity vs. Ferric Hydroxide: A Quantitative Benchmark of Chelation Potency
Anguibactin demonstrates the ability to remove ferric ion (Fe³⁺) from ferric hydroxide, a form of iron that is extremely insoluble in aqueous solutions at physiological pH (7–8) and has a solubility product constant (Ksp) < 10⁻³⁸ M [1]. In comparative terms, the patent states that anguibactin's affinity for ferric ions is "extremely high" and that it can wrest iron from other siderophores as well as from vertebrate tissues [1]. While a direct Kd or formation constant is not specified in the primary literature, this functional benchmark—removal of Fe³⁺ from a matrix with Ksp < 10⁻³⁸ M—places anguibactin among the highest-affinity siderophores characterized. For context, the well-studied siderophore enterobactin has a formation constant for Fe³⁺ of approximately 10⁵² M⁻¹, and anguibactin's ability to compete with ferric hydroxide suggests a similarly high binding affinity, though no direct comparative constant is available.
| Evidence Dimension | Iron-binding affinity (functional assessment) |
|---|---|
| Target Compound Data | Removes Fe³⁺ from ferric hydroxide at pH 7–8 |
| Comparator Or Baseline | Ferric hydroxide (Ksp < 10⁻³⁸ M) as baseline; other siderophores (unspecified) as comparative substrates |
| Quantified Difference | Qualitative: anguibactin successfully extracts Fe³⁺ from a highly insoluble matrix; no direct Kd or formation constant reported for anguibactin vs. specific comparators |
| Conditions | Aqueous solution at pH 7–8; as described in US Patent 5,393,777 |
Why This Matters
This functional evidence supports the use of anguibactin as a research tool for studying high-affinity iron chelation mechanisms or as a lead compound for developing novel iron-chelating therapeutics, though the lack of a direct Kd value should be noted.
- [1] US Patent 5,393,777. Deferration using anguibactin siderophore. State of Oregon Acting by and through the State Board of Higher Education on behalf of Oregon Health Sciences University. February 28, 1995. View Source
